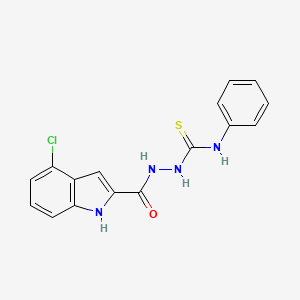
1H-Indole-2-carboxylic acid, 4-chloro-, 2-((phenylamino)thioxomethyl)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-2-carboxylic acid, 4-chloro-, 2-((phenylamino)thioxomethyl)hydrazide is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This particular compound is characterized by the presence of a chloro group at the 4-position of the indole ring and a phenylamino thioxomethyl hydrazide group at the 2-position
Méthodes De Préparation
The synthesis of 1H-Indole-2-carboxylic acid, 4-chloro-, 2-((phenylamino)thioxomethyl)hydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions to form the indole core . The final step involves the formation of the phenylamino thioxomethyl hydrazide group through a condensation reaction with appropriate reagents .
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
1H-Indole-2-carboxylic acid, 4-chloro-, 2-((phenylamino)thioxomethyl)hydrazide undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and phenylamino groups, respectively.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1H-Indole-2-carboxylic acid, 4-chloro-, 2-((phenylamino)thioxomethyl)hydrazide involves its interaction with specific molecular targets and pathways. The indole core can interact with various biological receptors, enzymes, and proteins, influencing their activity and function . The chloro and phenylamino thioxomethyl hydrazide groups may enhance binding affinity and specificity, leading to more potent biological effects . Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
1H-Indole-2-carboxylic acid, 4-chloro-, 2-((phenylamino)thioxomethyl)hydrazide can be compared with other indole derivatives such as:
1H-Indole-2-carboxylic acid, 5-chloro-, ethyl ester: Similar in structure but with an ethyl ester group instead of the phenylamino thioxomethyl hydrazide group.
4-Methyl-1H-indole-2-carboxylic acid: Contains a methyl group at the 4-position instead of a chloro group.
Propriétés
Numéro CAS |
72548-94-8 |
|---|---|
Formule moléculaire |
C16H13ClN4OS |
Poids moléculaire |
344.8 g/mol |
Nom IUPAC |
1-[(4-chloro-1H-indole-2-carbonyl)amino]-3-phenylthiourea |
InChI |
InChI=1S/C16H13ClN4OS/c17-12-7-4-8-13-11(12)9-14(19-13)15(22)20-21-16(23)18-10-5-2-1-3-6-10/h1-9,19H,(H,20,22)(H2,18,21,23) |
Clé InChI |
KWEPBWSGBDJKRP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC3=C(N2)C=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


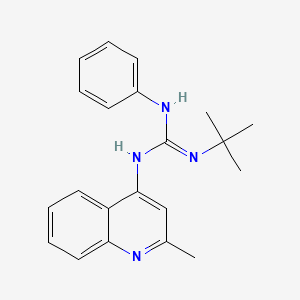


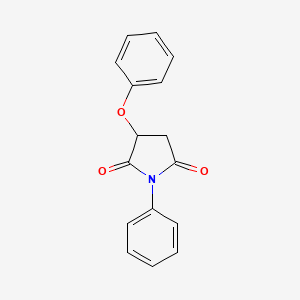
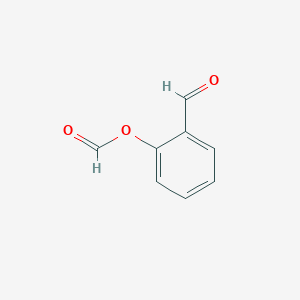
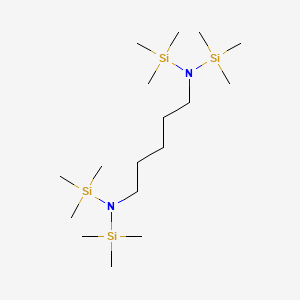
![3-[3-(3,4-Dihydronaphthalen-2-yloxy)propoxy]-1,2-dihydronaphthalene](/img/structure/B14475904.png)
![8-Acetyl-6,8,10,11-tetrahydroxy-1-[(propan-2-yl)oxy]-7,8,9,10-tetrahydrotetracene-5,12-dione](/img/structure/B14475906.png)
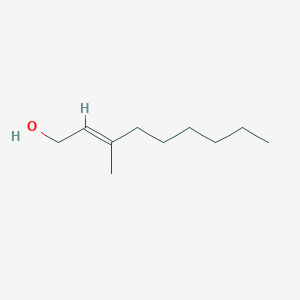
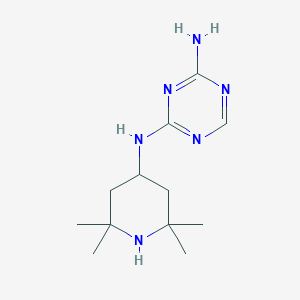
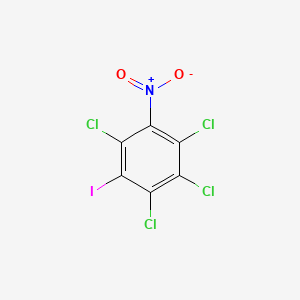
![1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1,6-bis[(trifluoroethenyl)oxy]hexane](/img/structure/B14475922.png)
![Bicyclo[5.2.0]non-7-ene](/img/structure/B14475932.png)
![2-Methyl-2-[methyl(phenyl)sulfamoyl]propanoic acid](/img/structure/B14475933.png)
